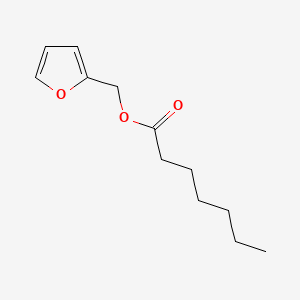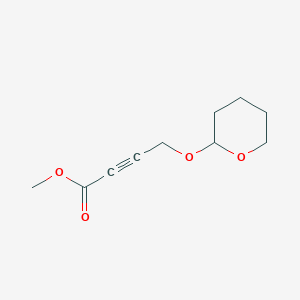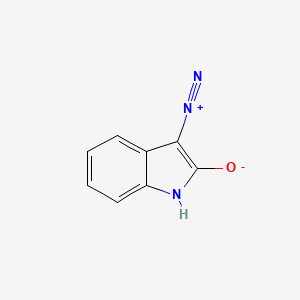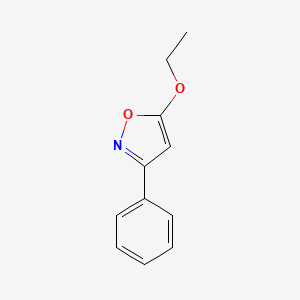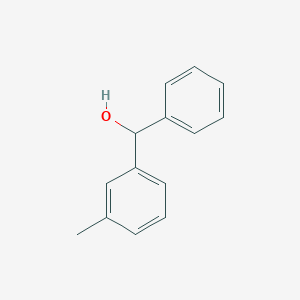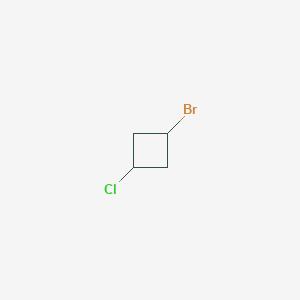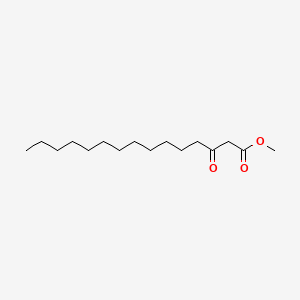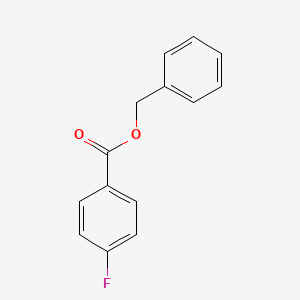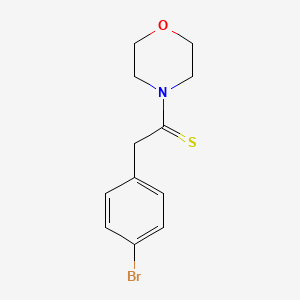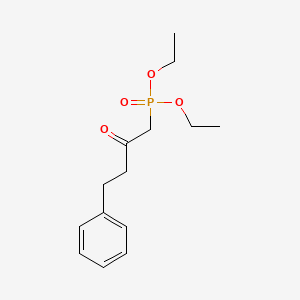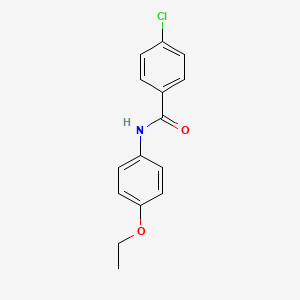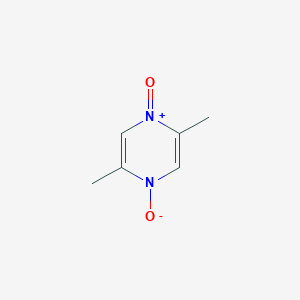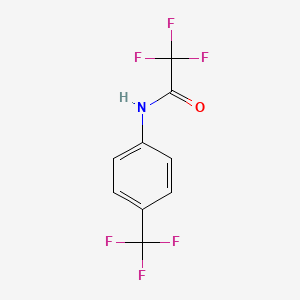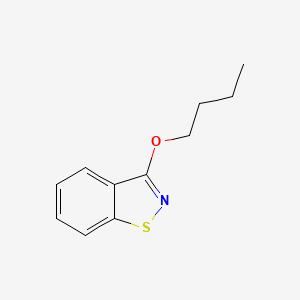
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid is a versatile polymer that combines the properties of methacrylic acid and ethyl acrylate. This compound is widely used in various industries due to its unique chemical and physical properties. It is known for its excellent film-forming ability, adhesion, and resistance to environmental factors, making it a valuable material in coatings, adhesives, and biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methacrylic acid ethyl acrylate polymer ammonium salt typically involves the polymerization of methacrylic acid and ethyl acrylate in the presence of an ammonium salt. The polymerization process can be carried out using various methods, including free radical polymerization, emulsion polymerization, and solution polymerization .
Free Radical Polymerization: This method involves the use of free radicals to initiate the polymerization process.
Emulsion Polymerization: In this method, the monomers are emulsified in water with the help of surfactants.
Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization with a radical initiator.
Industrial Production Methods
Industrial production of methacrylic acid ethyl acrylate polymer ammonium salt often involves large-scale emulsion polymerization due to its efficiency and ability to produce high molecular weight polymers with controlled properties. The process is typically carried out in continuous reactors, where the monomers, initiators, and other additives are continuously fed into the reactor, and the polymer product is continuously removed .
Analyse Des Réactions Chimiques
Types of Reactions
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, although they are less common.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Substitution: Nucleophilic reagents, such as amines and thiols, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while substitution reactions can introduce various functional groups onto the polymer chain .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methacrylic acid ethyl acrylate polymer ammonium salt involves its interaction with various molecular targets and pathways:
Film Formation: The polymer forms a continuous film on surfaces due to its ability to coalesce and adhere to substrates.
Biocompatibility: The polymer’s biocompatibility is attributed to its ability to form hydrogels that mimic the extracellular matrix, promoting cell adhesion and proliferation.
Comparaison Avec Des Composés Similaires
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid can be compared with other similar compounds, such as:
Poly(methacrylic acid): This polymer is similar in structure but lacks the ethyl acrylate component.
Poly(ethyl acrylate): This polymer lacks the methacrylic acid component and has different adhesion and film-forming properties.
Poly(acrylic acid): This polymer is similar but does not contain the methacrylic acid or ethyl acrylate components.
Conclusion
This compound is a versatile and valuable polymer with a wide range of applications in various fields. Its unique combination of properties makes it an essential material in scientific research and industrial applications.
Propriétés
Numéro CAS |
37624-87-6 |
|---|---|
Formule moléculaire |
C9H16NO4- |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
azanide;ethyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H6O2.H2N/c1-3-5(6)7-4-2;1-3(2)4(5)6;/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);1H2/q;;-1 |
Clé InChI |
SAPLMQDNKGPPOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.[NH2-] |
SMILES canonique |
CCOC(=O)C=C.CC(=C)C(=O)O.[NH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


